3,4-Dichlorobenzyl mercaptan

Catalog No.
S1907531
CAS No.
36480-40-7
M.F
C7H6Cl2S
M. Wt
193.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichlorobenzyl mercaptan

CAS Number

36480-40-7

Product Name

3,4-Dichlorobenzyl mercaptan

IUPAC Name

(3,4-dichlorophenyl)methanethiol

Molecular Formula

C7H6Cl2S

Molecular Weight

193.09 g/mol

InChI

InChI=1S/C7H6Cl2S/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2

InChI Key

CEGBRSQPRQXALB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CS)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1CS)Cl)Cl

Synthesis of Substituted Pyridazines

One documented application of 3,4-Dichlorobenzyl mercaptan is as a reactant in the synthesis of substituted pyridazines [1]. Pyridazines are a class of heterocyclic compounds with a six-membered ring containing two nitrogen atoms and four carbon atoms. They are of interest to researchers due to their various biological activities [1].

The specific details of the reaction and the resulting pyridazine compounds are not publicly available as they might be proprietary information.

*Source: 1:

Semiconductor Research

Another area of research where 3,4-Dichlorobenzyl mercaptan has been used is in studies on semiconductor morphologies [1]. Morphologies refer to the shapes and structures of materials. In the context of semiconductors, researchers are interested in understanding how different factors can influence the formation of these structures.

The specific function of 3,4-Dichlorobenzyl mercaptan in this application and the detailed mechanisms involved are not publicly available due to the potential for proprietary information.

*Source: 1:

3,4-Dichlorobenzyl mercaptan is an organosulfur compound characterized by the presence of a mercapto group (-SH) attached to a benzyl group that is further substituted with two chlorine atoms at the 3 and 4 positions of the aromatic ring. Its molecular formula is C7H6Cl2SC_7H_6Cl_2S, and it has a molecular weight of approximately 193.09 g/mol. This compound typically appears as a colorless to pale yellow liquid and has notable physical properties, including a boiling point of about 152-153 °C at reduced pressure (12 mmHg) and a density of 1.362 g/cm³ .

The compound is primarily used in various chemical syntheses and as an intermediate in the production of other chemicals. Its unique structure allows it to participate in diverse

Typical of thiols, including:

  • Nucleophilic Substitution Reactions: The mercapto group can act as a nucleophile, attacking electrophilic centers in various substrates.
  • Oxidation Reactions: It can be oxidized to form disulfides or sulfoxides under appropriate conditions.
  • Condensation Reactions: The compound can participate in condensation reactions to form larger molecular structures.

Additionally, it has been noted for its role in synthesizing substituted pyridazines, indicating its utility in more complex organic synthesis .

Several methods exist for synthesizing 3,4-Dichlorobenzyl mercaptan:

  • Nucleophilic Substitution: This method involves reacting 3,4-dichlorobenzyl chloride with sodium hydrosulfide. The reaction typically occurs under controlled temperatures to optimize yield and minimize by-products.
  • Reduction of Disulfides: Another approach involves the reduction of corresponding disulfides or sulfoxides using reducing agents such as lithium aluminum hydride.
  • Direct Reaction with Hydrogen Sulfide: Reacting 3,4-dichlorobenzyl halides with hydrogen sulfide in the presence of alkali may also yield the desired mercaptan .

3,4-Dichlorobenzyl mercaptan finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Research: Utilized in studies involving thiol chemistry and reaction mechanisms.
  • Material Science: It is used to improve semiconductor morphologies and properties .

Interaction studies involving 3,4-Dichlorobenzyl mercaptan primarily focus on its reactivity with other chemical species rather than extensive biological interaction profiles. Its ability to form complexes with metals or react with electrophiles makes it significant in synthetic organic chemistry.

Research on similar compounds indicates that these interactions can lead to novel materials or catalysts, suggesting potential applications in catalysis or material science .

Several compounds share structural similarities with 3,4-Dichlorobenzyl mercaptan. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
Benzyl MercaptanBenzene ring with a single -SH groupBasic structure; serves as a precursor for thiols
2,4-Dichlorobenzyl MercaptanSimilar dichloro substitution at different positionsDifferent reactivity due to positional changes
2-Chlorobenzyl MercaptanSingle chlorine substitutionLess toxic; simpler structure
4-Chlorobenzyl MercaptanChlorine at para positionDifferent interaction profiles compared to ortho/para

The uniqueness of 3,4-Dichlorobenzyl mercaptan lies in its specific chlorination pattern which influences its reactivity and potential applications compared to other similar compounds. The presence of two chlorine atoms at adjacent positions enhances its electrophilic character while maintaining the nucleophilic properties associated with the mercapto group .

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

191.9567268 g/mol

Monoisotopic Mass

191.9567268 g/mol

Heavy Atom Count

10

UNII

T5L72N5A3X

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (66.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

36480-40-7

Wikipedia

3,4-Dichlorotoluene-alpha-thiol

Dates

Modify: 2023-08-16

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